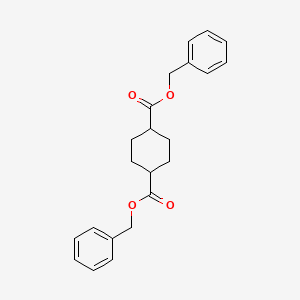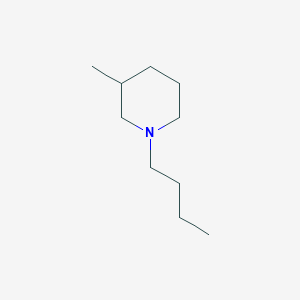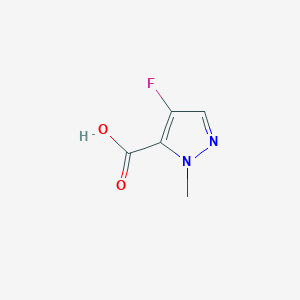
Dipropylzinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropylzinc is an organozinc compound with the chemical formula C₆H₁₄Zn. It is a colorless liquid that is highly reactive and used primarily in organic synthesis. The compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dipropylzinc can be synthesized through the reaction of zinc with propyl halides. One common method involves the reaction of zinc dust with propyl iodide in the presence of a suitable solvent such as diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is often employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Dipropylzinc undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and propyl radicals.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of a reducing agent like lithium aluminum hydride.
Substitution: Commonly uses halides or other electrophiles in the presence of a suitable solvent.
Major Products:
Oxidation: Produces zinc oxide and propyl radicals.
Reduction: Yields alcohols from ketones.
Substitution: Forms new carbon-carbon bonds, resulting in various organic compounds.
Aplicaciones Científicas De Investigación
Dipropylzinc has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dipropylzinc involves its ability to donate electrons and form bonds with other molecules. This reactivity is due to the presence of the zinc atom, which can stabilize negative charges and facilitate the formation of new bonds. The compound’s molecular targets include various electrophiles, which it can react with to form new compounds.
Comparación Con Compuestos Similares
- Diethylzinc (C₄H₁₀Zn)
- Dimethylzinc (C₂H₆Zn)
- Diphenylzinc (C₁₂H₁₀Zn)
Each of these compounds has its own unique properties and applications, but dipropylzinc stands out for its specific reactivity and utility in forming propyl-containing compounds.
Propiedades
Fórmula molecular |
C6H14Zn |
|---|---|
Peso molecular |
151.6 g/mol |
Nombre IUPAC |
zinc;propane |
InChI |
InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2 |
Clave InChI |
LDWKCBPOFGZHSQ-UHFFFAOYSA-N |
SMILES canónico |
CC[CH2-].CC[CH2-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-N-{[(pent-4-yn-1-yl)oxy]carbonyl}-L-valine](/img/structure/B8673863.png)






![5-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8673927.png)


![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate](/img/structure/B8673952.png)
